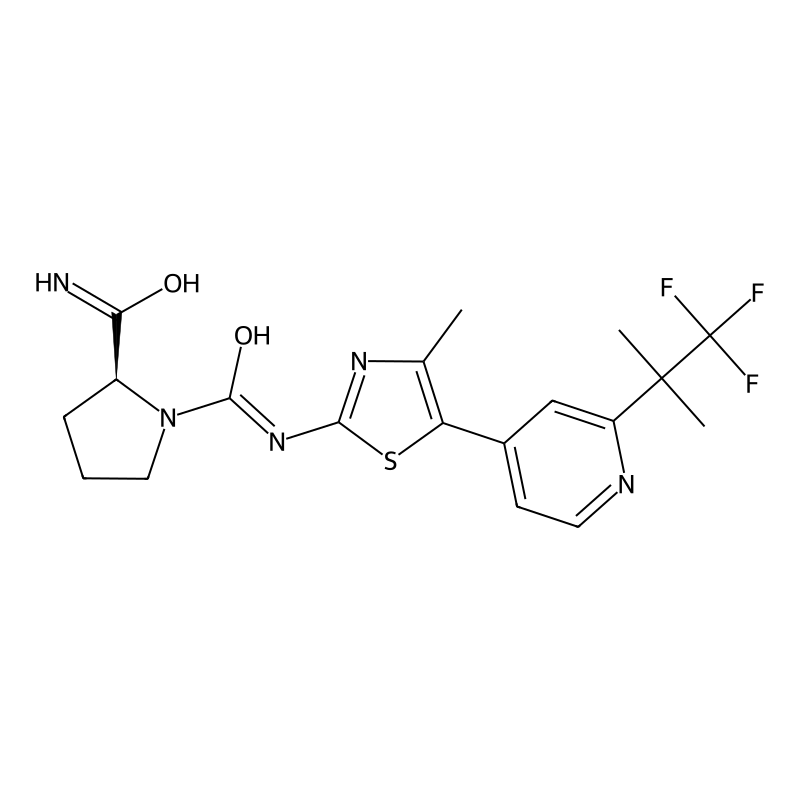

Alpelisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alpelisib (BYL719, CAS 1217486-61-7) is an orally bioavailable, orthosteric, alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor . In procurement and experimental design, it serves as the benchmark compound for selectively targeting wild-type and mutated PIK3CA (e.g., H1047R, E545K) without the confounding toxicity of pan-PI3K inhibition . Key selection criteria for this specific API include its >200-fold selectivity for the PI3Kα isoform over PI3Kβ, its precisely characterized pH-dependent solubility profile requiring specific formulation strategies, and its established tolerability in long-term combination models[REFS-1, REFS-2].

Substituting Alpelisib with pan-PI3K inhibitors (such as Buparlisib or Pictilisib) or other isoform-specific agents fundamentally alters experimental outcomes and in vivo viability [1]. Pan-PI3K inhibitors introduce severe off-target toxicities and broad kinase binding that confound pathway-specific phenotypic assays, leading to premature subject discontinuation in long-term studies [1]. Furthermore, Alpelisib exhibits a highly pH-dependent solubility profile—dropping from 3.64 mg/mL at pH 1.0 to <0.09 mg/mL at pH 3.0—meaning that generic formulation protocols or basic excipients used for other kinase inhibitors will result in poor bioavailability and irreproducible pharmacokinetic data [2].

Isoform-Specific PI3Kα Selectivity vs. Pan-PI3K Inhibitors

In cell-free kinase assays, Alpelisib demonstrates an IC50 of 5 nM for PI3Kα while maintaining an IC50 > 1200 nM for PI3Kβ . In contrast, the pan-PI3K inhibitor Buparlisib shows an IC50 of 52 nM for PI3Kα and 166 nM for PI3Kβ . This >200-fold selectivity for the alpha isoform ensures precise pathway modulation compared to the ~3.2-fold selectivity of Buparlisib .

| Evidence Dimension | PI3Kα vs PI3Kβ IC50 ratio |

| Target Compound Data | >200-fold selectivity (α: 5 nM, β: >1200 nM) |

| Comparator Or Baseline | Buparlisib (~3.2-fold selectivity; α: 52 nM, β: 166 nM) |

| Quantified Difference | ~60x greater alpha-isoform selectivity margin |

| Conditions | Cell-free kinase inhibition assay |

Essential for researchers needing to isolate PIK3CA-dependent signaling without triggering the compensatory or toxic effects associated with PI3Kβ/γ/δ inhibition.

Off-Target Kinase Sparing at High Screening Concentrations

When screened against a panel of 442 kinases at a concentration of 10 μM, Alpelisib maintains high selectivity for class I PI3K enzymes and mutant PIK3CA forms [1]. Conversely, the pan-PI3K inhibitor Pictilisib exhibits >80% off-target binding to 34 non-PI3K kinases at the same 10 μM concentration [1].

| Evidence Dimension | Off-target kinase binding (>80% inhibition at 10 μM) |

| Target Compound Data | Minimal off-target binding outside PI3K/mTOR family |

| Comparator Or Baseline | Pictilisib (34 off-target kinases bound) |

| Quantified Difference | Significant reduction in non-specific kinase interactions at 10 μM |

| Conditions | 442-kinase screening panel at 10 μM |

Prevents false-positive phenotypic results and off-target toxicity in high-dose in vitro screening and cellular assays.

pH-Dependent Aqueous Solubility for In Vivo Formulation

Alpelisib exhibits a highly pH-dependent solubility profile, achieving 3.42–3.64 mg/mL at pH 1.0 (0.1N HCl), but dropping to <0.09 mg/mL at pH 3.0 and above [1]. This contrasts with pH-independent kinase inhibitors and necessitates specific acidic vehicles or dispersible formulations lacking basic excipients to maintain bioavailability [1].

| Evidence Dimension | Aqueous solubility across pH gradient |

| Target Compound Data | 3.64 mg/mL at pH 1.0 vs <0.09 mg/mL at pH ≥ 3.0 |

| Comparator Or Baseline | Standard pH-independent APIs (Consistent solubility) |

| Quantified Difference | >40-fold solubility drop from pH 1.0 to pH 3.0 |

| Conditions | Aqueous buffer dissolution at 37°C |

Dictates strict vehicle selection and excipient compatibility for in vivo dosing, ensuring reproducible pharmacokinetic exposure.

In Vivo Tolerability for Long-Term Combination Studies

In advanced models evaluating combinations with endocrine therapies, Alpelisib demonstrated a significantly lower toxicity profile compared to Buparlisib [1]. Treatment-emergent adverse events led to study discontinuation in 18.8% of Alpelisib subjects, compared to 53.8% for Buparlisib [1].

| Evidence Dimension | Toxicity-driven discontinuation rate |

| Target Compound Data | 18.8% discontinuation |

| Comparator Or Baseline | Buparlisib (53.8% discontinuation) |

| Quantified Difference | 35% absolute reduction in toxicity-related dropouts |

| Conditions | Long-term combination therapy with tamoxifen/goserelin |

Makes Alpelisib the preferred procurement choice for long-term, multi-agent in vivo efficacy studies where premature subject loss would invalidate results.

PIK3CA-Mutant Oncology Modeling

Selected for in vitro and in vivo models of HR+/HER2- breast cancer harboring H1047R or E545K mutations, where alpha-isoform specificity is required to avoid pan-PI3K toxicity [1].

Endocrine Therapy Synergy Studies

The compound of choice for evaluating synergistic combinations with estrogen receptor antagonists due to its documented 18.8% discontinuation rate, which is significantly lower than first-generation pan-PI3K inhibitors [1].

Formulation and Pharmacokinetic Research

Used as a reference compound in formulation science for developing dispersible matrices and acidic vehicles, owing to its strict pH-dependent solubility profile (insoluble above pH 3.0) [2].

Metabolic Pathway Benchmarking

Utilized as a benchmark orthosteric PI3Kα inhibitor to study induced hyperglycemia and insulin resistance in wild-type metabolic tissues, serving as a control against newer mutant-selective allosteric inhibitors [3].

References

- [1] Lu, Y. S., et al. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women. Clinical Cancer Research, 2021.

- [2] U.S. Food and Drug Administration (FDA). NDA 212526 Chemistry Review.

- [3] Vasan, N., et al. A New Wave of PI3Kα Inhibitors. Cancer Discovery, 2023.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Piqray is indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with a PIK3CA mutation after disease progression following endocrine therapy as monotherapy (see section 5. 1).

Treatment of PIK3CA related overgrowth spectrum

Treatment of Fallopian tube carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of ovarian carcinoma (excluding rhabdomyosarcoma and germ cell tumours), Treatment of peritoneal carcinoma (excluding blastomas and sarcomas)

Treatment of breast cance

Livertox Summary

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Absorption Distribution and Excretion

36% of an oral dose is eliminated as unchanged drug in the feces and 32% as the primary metabolite BZG791 in the feces. About 2% of an oral dose is eliminated in the urine as unchanged drug and 7.1% as the primary metabolite BZG791. In total 81% of an oral dose is eliminated in the feces and 14% is eliminated in the urine.

The apparent volume of distribution at steady state is 114L.

The mean apparent oral clearance was 39.0L/h. The predicted clearance is 9.2L/hr under fed conditions.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Brady SW, Zhang J, Seok D, Wang H, Yu D. Enhanced PI3K p110α Signaling Confers Acquired Lapatinib Resistance That Can Be Effectively Reversed by a p110α-Selective PI3K Inhibitor. Mol Cancer Ther. 2014 Jan;13(1):60-70. doi: 10.1158/1535-7163.MCT-13-0518. Epub 2013 Nov 18. PubMed PMID: 24249715; PubMed Central PMCID: PMC3902650.

3: Garrett JT, Sutton CR, Kurupi R, Bialucha CU, Ettenberg SA, Collins SD, Sheng Q, Wallweber J, Defazio-Eli L, Arteaga CL. Combination of antibody that inhibits ligand-independent HER3 dimerization and a p110α inhibitor potently blocks PI3K signaling and growth of HER2+ breast cancers. Cancer Res. 2013 Oct 1;73(19):6013-23. doi: 10.1158/0008-5472.CAN-13-1191. Epub 2013 Aug 5. PubMed PMID: 23918797; PubMed Central PMCID: PMC3790862.

4: Elkabets M, Vora S, Juric D, Morse N, Mino-Kenudson M, Muranen T, Tao J, Campos AB, Rodon J, Ibrahim YH, Serra V, Rodrik-Outmezguine V, Hazra S, Singh S, Kim P, Quadt C, Liu M, Huang A, Rosen N, Engelman JA, Scaltriti M, Baselga J. mTORC1 inhibition is required for sensitivity to PI3K p110α inhibitors in PIK3CA-mutant breast cancer. Sci Transl Med. 2013 Jul 31;5(196):196ra99. doi: 10.1126/scitranslmed.3005747. PubMed PMID: 23903756.

5: Furet P, Guagnano V, Fairhurst RA, Imbach-Weese P, Bruce I, Knapp M, Fritsch C, Blasco F, Blanz J, Aichholz R, Hamon J, Fabbro D, Caravatti G. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8. doi: 10.1016/j.bmcl.2013.05.007. Epub 2013 May 14. Erratum in: Bioorg Med Chem Lett. 2013 Aug 15;23(16):4723. PubMed PMID: 23726034.

6: Young CD, Pfefferle AD, Owens P, Kuba MG, Rexer BN, Balko JM, Sánchez V, Cheng H, Perou CM, Zhao JJ, Cook RS, Arteaga CL. Conditional loss of ErbB3 delays mammary gland hyperplasia induced by mutant PIK3CA without affecting mammary tumor latency, gene expression, or signaling. Cancer Res. 2013 Jul 1;73(13):4075-85. doi: 10.1158/0008-5472.CAN-12-4579. Epub 2013 Apr 30. PubMed PMID: 23633485; PubMed Central PMCID: PMC3702683.